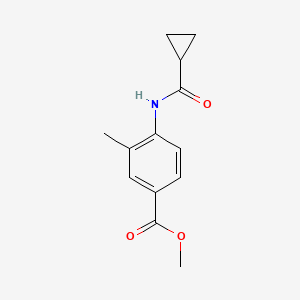
n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine: is an organic compound that features a tetrahydropyran ring substituted with an amine group and a benzyl group that has methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxy-3-methylbenzyl chloride and tetrahydro-2h-pyran-4-amine.
Reaction Conditions: The benzyl chloride derivative is reacted with tetrahydro-2h-pyran-4-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, making it useful in pharmacological studies.
Medicine:
Drug Development: Potential use in the development of new therapeutic agents due to its unique structure.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.
Industry:
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of n-(4-Methoxy-3-methylbenzyl)tetrahydro-2h-pyran-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and methyl groups on the benzyl ring may enhance its binding affinity to these targets, leading to inhibition or activation of specific biological pathways. The tetrahydropyran ring provides structural stability and may facilitate its interaction with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the tetrahydropyran ring.
3-Methylbenzylamine: Similar structure but lacks the methoxy group and tetrahydropyran ring.
Tetrahydro-2h-pyran-4-amine: Similar structure but lacks the benzyl group.
Uniqueness:
Structural Features: The combination of a tetrahydropyran ring with a benzyl group that has methoxy and methyl substituents makes it unique.
Chemical Properties: The presence of both hydrophobic and hydrophilic groups provides a balance of solubility and reactivity.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]oxan-4-amine |
InChI |
InChI=1S/C14H21NO2/c1-11-9-12(3-4-14(11)16-2)10-15-13-5-7-17-8-6-13/h3-4,9,13,15H,5-8,10H2,1-2H3 |
InChI Key |
NDFLWBXAZGYDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCOCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


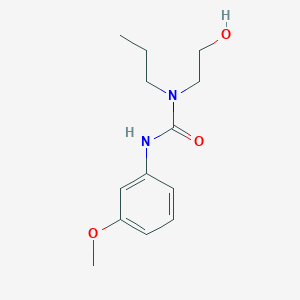
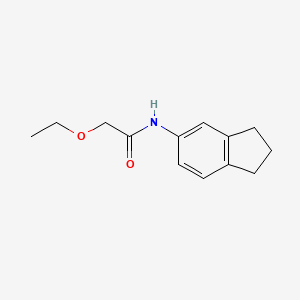
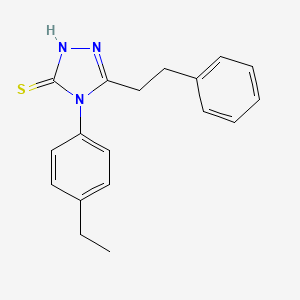
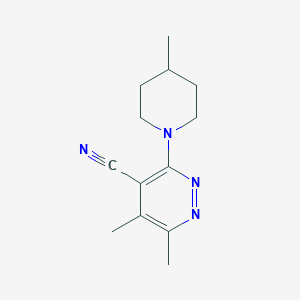
![N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)



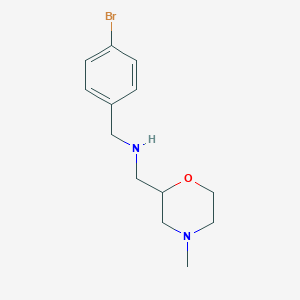
![5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14913382.png)
![tert-Butyl N-[3-(aminomethyl)oxetan-3-yl]carbamate hydrochloride](/img/structure/B14913393.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)
